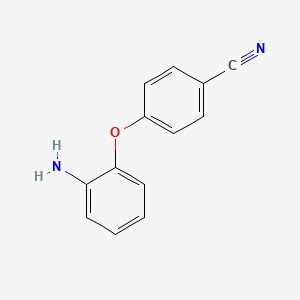

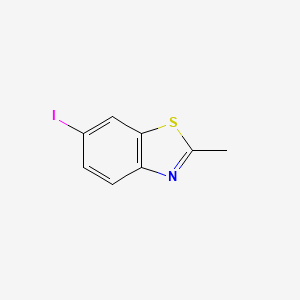

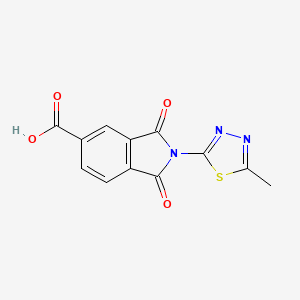

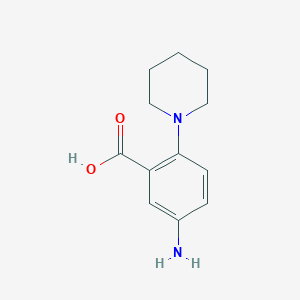

![molecular formula C15H19NO B1270585 N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine CAS No. 418789-18-1](/img/structure/B1270585.png)

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves reactions that yield high-purity products through strategic combinations of precursors. For example, reactions involving 2,2-diphenylethan-1-amine and naproxen have been reported to produce high-yield naproxen derivatives, indicative of the methods that could be applied to synthesize N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine derivatives (Manolov et al., 2021).

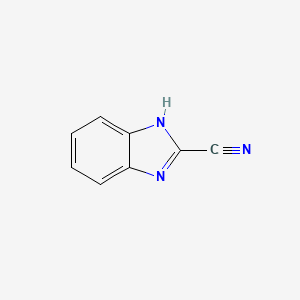

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's physical and chemical behavior. Studies involving similar compounds have utilized techniques like 1H NMR, 13C NMR, UV, IR, and mass spectral data to fully analyze and characterize their structures, providing a framework for analyzing N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine (Manolov et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine derivatives can be inferred from related compounds. For instance, the Schiff base reaction and subsequent characterizations reveal insights into potential reactivities and the chemical nature of the compound of interest (Yahiaoui et al., 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for the practical application of chemical compounds. These properties are typically assessed through experimental measurements and can significantly affect a compound's application scope. Similar studies have employed crystallographic analysis to understand the physical characteristics of structurally related compounds (Qiu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and functional group behavior, can be studied through targeted synthetic reactions and analytical techniques. Investigations into related compounds provide valuable insights into how N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine might behave under similar circumstances (Ozek et al., 2006).

Wissenschaftliche Forschungsanwendungen

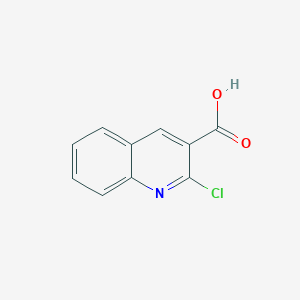

Chemical Synthesis and Derivative Formation

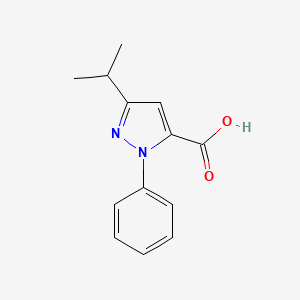

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine and its derivatives are frequently synthesized and characterized in chemical research. For instance, the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved a reaction between 2,2-diphenylethan-1-amine and naproxen, showcasing the compound's role in forming new chemical derivatives (Manolov, Ivanov, & Bojilov, 2021). Similarly, the synthesis of 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole was achieved through a sequence of reactions starting from 2-bromo-1-(6-methoxy- naphthalen-2-yl)alkyl-1-one, highlighting the compound's utility in synthesizing thiazole derivatives (Ai, 2008).

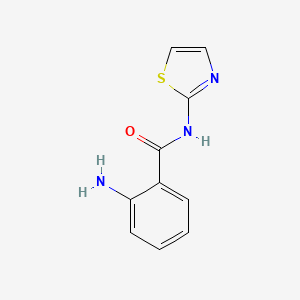

Pharmacological Characterization and Antimicrobial Activity

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine derivatives have been pharmacologically characterized for various bioactivities. Notably, derivatives such as N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl demonstrated sigma receptor affinity and selectivity, with potential implications in tumor research and therapy (Berardi et al., 2005). Furthermore, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, matching or even surpassing the effectiveness of standard antimicrobial agents (Helal et al., 2013).

Catalysis and Synthesis of Intermediates

The compound and its derivatives have been used as intermediates in various synthesis processes. For instance, 2-Bromo-6-methoxynaphthalene, an important intermediate in synthesizing non-steroidal anti-inflammatory agents, has been prepared using environmentally benign methods, showcasing the compound's relevance in greener chemical synthesis (Xu & He, 2010). Moreover, Palladium(II) complexes of (pyridyl)imine ligands, involving derivatives of the compound, acted as catalysts for methoxycarbonylation of olefins, demonstrating its role in catalysis and industrial chemical processes (Zulu et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUVNNACFVGMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C2=CC=CC=C12)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357762 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

CAS RN |

418789-18-1 |

Source

|

| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)